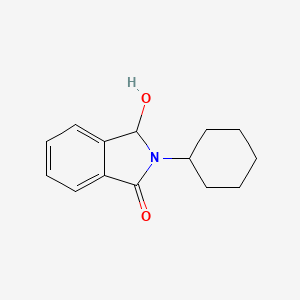

2-Cyclohexyl-3-hydroxy-1-isoindolinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

2-cyclohexyl-3-hydroxy-3H-isoindol-1-one |

InChI |

InChI=1S/C14H17NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h4-5,8-10,13,16H,1-3,6-7H2 |

InChI Key |

QFJYVOQFFWBMQB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(C3=CC=CC=C3C2=O)O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Cyclohexyl 3 Hydroxy 1 Isoindolinone

Reactivity of the Hydroxyl Group at C3

The hydroxyl group at the C3 position is a key site for the functionalization of the 2-Cyclohexyl-3-hydroxy-1-isoindolinone molecule. Its reactivity is central to several important transformations, including oxidation, derivatization, and dehydration.

Oxidation Reactions to Corresponding Ketones or Imides

The hydroxyl group of 3-hydroxy-2-substituted isoindolin-1-ones, also known as hydroxylactams, can be readily oxidized to the corresponding imide, in this case, 2-cyclohexylisoindoline-1,3-dione. This transformation is a common and synthetically useful reaction. A variety of oxidizing agents can be employed to achieve this conversion, with the choice of reagent often influencing the reaction conditions and efficiency.

Commonly used oxidants for this purpose include pyridinium (B92312) chlorochromate (PCC), 2-iodylbenzoic acid (IBX), and nickel peroxide (NiO₂). The selection of the oxidant can be tailored based on the desired reaction scale and purification requirements. For instance, while PCC and IBX may allow for shorter reaction times, purification of the resulting imide can sometimes be more involved. Conversely, nickel peroxide, though potentially requiring longer reaction times and higher temperatures, can offer a cleaner conversion.

The general reaction for the oxidation of 2-Cyclohexyl-3-hydroxy-1-isoindolinone to 2-cyclohexylisoindoline-1,3-dione is depicted below:

Scheme 1: Oxidation of 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reactant: 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reagent: Oxidizing agent (e.g., PCC, IBX, NiO₂)

Product: 2-cyclohexylisoindoline-1,3-dione

| Oxidizing Agent | Typical Reaction Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Inert solvent (e.g., CH₂Cl₂), room temperature | 2-cyclohexylisoindoline-1,3-dione |

| 2-Iodylbenzoic acid (IBX) | High-boiling solvent (e.g., DMSO), elevated temperature | 2-cyclohexylisoindoline-1,3-dione |

| Nickel peroxide (NiO₂) | Aprotic solvent (e.g., benzene), reflux | 2-cyclohexylisoindoline-1,3-dione |

Derivatization via Esterification or Etherification

The hydroxyl group at the C3 position of 2-Cyclohexyl-3-hydroxy-1-isoindolinone can undergo derivatization through esterification and etherification reactions, analogous to the behavior of other secondary alcohols.

Esterification: The formation of esters from 2-Cyclohexyl-3-hydroxy-1-isoindolinone can be achieved through reaction with various acylating agents. A common method involves the use of acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. libretexts.org This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the isoindolinone acts as the nucleophile. youtube.com

Scheme 2: Esterification of 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reactant: 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reagent: Acid chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O) and a base

Product: 2-Cyclohexyl-1-oxo-1,3-dihydro-2H-isoindol-3-yl ester

Etherification: The synthesis of ethers from 2-Cyclohexyl-3-hydroxy-1-isoindolinone can be accomplished through methods such as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an Sₙ2 reaction with an alkyl halide to yield the corresponding ether. wikipedia.org The choice of the alkyl halide and reaction conditions can be optimized to favor substitution over potential elimination side reactions. masterorganicchemistry.com

Scheme 3: Etherification of 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Step 1: Deprotonation with a strong base (e.g., NaH)

Step 2: Reaction with an alkyl halide (R'-X)

Product: 2-Cyclohexyl-3-alkoxy-1-isoindolinone

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Acid chloride/anhydride, base | Esters |

| Etherification | Strong base, alkyl halide | Ethers |

Dehydration Pathways to Methyleneisoindolinones

Under acidic conditions, 2-Cyclohexyl-3-hydroxy-1-isoindolinone can undergo dehydration to form the corresponding 2-cyclohexyl-3-methyleneisoindolin-1-one. This elimination reaction is a common transformation for β-hydroxy carbonyl compounds. The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid, and often requires heating. youtube.com

The mechanism involves the protonation of the hydroxyl group by the acid catalyst, which converts it into a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate at the C3 position. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond and the methyleneisoindolinone product.

Scheme 4: Dehydration of 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reactant: 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reagent: Acid catalyst (e.g., H₂SO₄), heat

Product: 2-Cyclohexyl-3-methyleneisoindolin-1-one

| Reactant | Conditions | Major Product |

|---|---|---|

| 2-Cyclohexyl-3-hydroxy-1-isoindolinone | Acid catalyst, Heat | 2-Cyclohexyl-3-methyleneisoindolin-1-one |

Transformations Involving the Cyclohexyl Substituent

The N-cyclohexyl group of 2-Cyclohexyl-3-hydroxy-1-isoindolinone also presents opportunities for chemical modification, although these transformations are generally less explored than those involving the hydroxyl group of the isoindolinone core. The reactivity of the cyclohexyl ring is typical of a saturated carbocycle, primarily involving transformations of its C-H bonds.

Functionalization of the Cyclohexyl Ring (e.g., Halogenation, Hydroxylation)

Halogenation: The cyclohexyl ring can undergo free-radical halogenation, a characteristic reaction of alkanes. wikipedia.org This reaction is typically initiated by UV light or a radical initiator and involves the substitution of a hydrogen atom with a halogen (e.g., chlorine or bromine). masterorganicchemistry.comyoutube.com The reaction proceeds via a chain mechanism involving halogen radical intermediates. Due to the presence of multiple secondary C-H bonds on the cyclohexyl ring, a mixture of constitutional isomers of the halogenated product is expected. The selectivity of the halogenation can be influenced by the choice of the halogenating agent, with bromine generally being more selective than chlorine. masterorganicchemistry.com

Scheme 5: Free-Radical Halogenation of the Cyclohexyl Ring

Reactant: 2-Cyclohexyl-3-hydroxy-1-isoindolinone

Reagent: Halogen (X₂) and UV light or radical initiator

Product: Mixture of 2-(halocyclohexyl)-3-hydroxy-1-isoindolinones

Hydroxylation: While direct hydroxylation of the cyclohexyl ring can be challenging, various methods for the oxidation of C-H bonds to alcohols have been developed. These often involve transition-metal catalysts or strong oxidizing agents. The specific conditions required for the selective hydroxylation of the cyclohexyl group in 2-Cyclohexyl-3-hydroxy-1-isoindolinone would need to be determined experimentally, taking into account the potential for oxidation at other sites in the molecule, such as the hydroxyl group at C3.

Ring-Opening and Rearrangement Reactions

The cyclohexyl ring is generally stable and does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions. Such transformations would require harsh conditions or specific reagents to induce cleavage of the strong C-C bonds of the carbocyclic ring.

Ring-Opening: Ring-opening of the cyclohexyl group is not a common reaction pathway. Anionic ring-opening polymerization is a known process for certain cyclic monomers like lactams, but this is not directly applicable to the carbocyclic cyclohexyl ring. tcichemicals.com

Rearrangement Reactions: Rearrangement reactions involving the cyclohexyl group are also uncommon. While carbocation rearrangements are known for substituted cyclohexanes under strongly acidic conditions, these are not typically observed with simple N-cyclohexyl substituents. bdu.ac.inwiley-vch.de The Baeyer-Villiger oxidation is a well-known rearrangement of cyclic ketones to lactones, where a cyclohexyl group can migrate. wiley-vch.de However, this is a reaction of a ketone functionality, which is not present in the cyclohexyl ring of the title compound.

Modifications of the Isoindolinone Lactam Ring

The isoindolinone core is a privileged structure in medicinal chemistry, and its reactivity has been explored to generate diverse analogues. The lactam ring of 2-Cyclohexyl-3-hydroxy-1-isoindolinone offers several sites for chemical modification.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the isoindolinone lactam, while part of an amide, can potentially undergo further substitution reactions. N-acylation is a widely utilized method for the formation of amide bonds and the generation of N-heterocyclic systems. researchgate.net In the context of the isoindolinone scaffold, these reactions would introduce an alkyl or acyl group onto the nitrogen atom. However, for 2-Cyclohexyl-3-hydroxy-1-isoindolinone, the nitrogen is already substituted with a cyclohexyl group, making it a tertiary amide nitrogen. Therefore, standard N-alkylation or N-acylation reactions are not applicable without prior modification.

Should the cyclohexyl group be replaced by a hydrogen, the resulting secondary amide would be a suitable substrate for such reactions. Generally, N-acylation of secondary amines or amides can be achieved using various acylating agents, including acyl chlorides, anhydrides, or carboxylic acids with activating agents. researchgate.net

C-H Activation and Direct Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in synthetic chemistry to create complex molecules by forming new C-C, C-N, or C-O bonds. sigmaaldrich.com This approach avoids the pre-functionalization of substrates, streamlining synthetic routes. sigmaaldrich.com For isoindolinone scaffolds, C-H activation can be directed towards the aromatic ring of the isoindolinone core or potentially the cyclohexyl substituent.

The functionalization is typically guided by a directing group that coordinates to a metal catalyst, bringing it into proximity with a specific C-H bond. sigmaaldrich.com In the isoindolinone system, the carbonyl group of the lactam could act as a directing group to functionalize the C7 position of the aromatic ring. researchgate.net Ruthenium-catalyzed synthesis of isoindolinones has been reported involving C-H activation of benzoic acids, demonstrating the amenability of this heterocyclic system to such transformations. nih.gov While specific studies on 2-Cyclohexyl-3-hydroxy-1-isoindolinone are not detailed, the general principles of C-H activation on related heterocyclic structures like quinoxalin-2(1H)-ones suggest that direct functionalization is a viable strategy for introducing diverse substituents. nih.govfrontiersin.org

Table 1: General Strategies for C-H Functionalization of Heterocyclic Scaffolds

| Strategy | Catalyst Type | Potential Site on Isoindolinone | Outcome |

|---|---|---|---|

| Directed C-H Activation | Palladium, Rhodium, Ruthenium, Cobalt | Aromatic Ring (e.g., C7) | Arylation, Alkenylation, Alkylation |

Metal-Catalyzed Cross-Coupling Reactions on Isoindolinone Scaffolds

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. While the core of 2-Cyclohexyl-3-hydroxy-1-isoindolinone is saturated at the reactive C3 position, the aromatic portion of the molecule can be modified using these methods if it bears a suitable handle, such as a halide.

Alternatively, recent advances have focused on the direct C-H functionalization/cross-coupling of the isoindolinone core itself. For instance, Lewis acid-catalyzed reactions can generate N-acyliminium ion intermediates from 3-substituted isoindolinones, which can then be trapped by nucleophiles. rsc.org Furthermore, methodologies developed for other N-heterocycles, such as the iron-catalyzed oxidative cross-coupling of quinoxalinones with indoles, provide a precedent for the potential reactivity of the isoindolinone scaffold. mdpi.com Such reactions demonstrate that under oxidative conditions, the C-H bond adjacent to the nitrogen atom can be coupled with various partners.

Tautomeric Equilibria and Isomerism in 3-Hydroxyisoindolinones

One of the most significant chemical features of 3-hydroxyisoindolinones is their existence in a tautomeric equilibrium. This equilibrium involves the cyclic hemiaminal form (the 3-hydroxyisoindolinone) and an open-chain aldehyde form (a 2-benzoylbenzamide (B1330701) derivative).

This phenomenon is a classic example of ring-chain tautomerism, where the stability of each form is influenced by various factors, including the nature of the substituent on the nitrogen atom, the solvent, and the pH. The cyclohexyl group on the nitrogen of 2-Cyclohexyl-3-hydroxy-1-isoindolinone plays a crucial role in influencing the position of this equilibrium.

Experimental and Theoretical Investigations of Tautomeric Forms

The study of tautomeric equilibria relies on a combination of experimental techniques and computational chemistry. mdpi.com

Experimental Methods:

NMR Spectroscopy: Nuclear Magnetic Resonance is a primary tool for investigating tautomerism in solution. By analyzing the spectra, researchers can identify the signals corresponding to both the cyclic (hydroxyisoindolinone) and open-chain (amino-aldehyde) forms. The relative integration of these signals allows for the quantification of the tautomeric ratio. mdpi.com

UV-Vis and IR Spectroscopy: These techniques can also provide evidence for the presence of different tautomers by detecting the characteristic absorption bands of the functional groups present in each form (e.g., hydroxyl, carbonyl, aldehyde).

Theoretical Investigations:

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the tautomers and calculate their relative thermodynamic stabilities. rsc.org These studies can predict which tautomer is more stable in the gas phase and how solvation affects the equilibrium. rsc.org Continuum solvent models and the inclusion of explicit solvent molecules can be crucial for accurately reproducing experimental observations. mdpi.com

The equilibrium between the tautomers is sensitive to the electronic and steric properties of the N-substituent and the polarity of the solvent. Hydrogen bonding, both intramolecularly in the open-chain form and intermolecularly with the solvent, significantly impacts which tautomer predominates. mdpi.com

Table 2: Factors Influencing Tautomeric Equilibrium in 3-Hydroxyisoindolinones

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| N-Substituent | Electron-donating groups may favor the cyclic form; bulky groups can influence steric interactions. | Alters the nucleophilicity of the nitrogen and the stability of the iminium intermediate. |

| Solvent Polarity | Polar, protic solvents can stabilize the open-chain form through hydrogen bonding. | Solvation of the polar aldehyde and amide groups in the open-chain tautomer. |

| pH | Acidic or basic conditions can catalyze the interconversion. | Protonation or deprotonation of key functional groups facilitates ring-opening or closure. |

| Temperature | Can shift the equilibrium depending on the thermodynamics of the interconversion. | Affects the relative Gibbs free energy of the tautomers. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. nih.gov These calculations allow for the precise determination of molecular geometries, bond lengths, bond angles, and electronic properties, which are essential for understanding the molecule's stability and reactivity. For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, DFT calculations, typically using a basis set like B3LYP/6-311+G(d,p), would be employed to find the lowest energy conformation. researchgate.net The resulting optimized geometry provides a three-dimensional model of the molecule, from which key structural parameters can be extracted.

Table 1: Predicted Geometrical Parameters for the Isoindolinone Core (Illustrative) This table presents hypothetical, yet plausible, bond lengths and angles for the core structure of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, as would be determined by DFT calculations. Actual values would require specific computation.

| Parameter | Atoms Involved | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C=O (Carbonyl) | 1.23 |

| Bond Length | C-N (Lactam) | 1.38 |

| Bond Length | C-OH (Hydroxy) | 1.42 |

| Bond Angle | O=C-N | 125.5 |

| Bond Angle | C-N-C(Cyclohexyl) | 121.0 |

| Dihedral Angle | Benzene-Lactam Ring | ~5.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. acs.orgnih.gov

For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the hydroxyl group. In contrast, the LUMO would likely be centered on the electron-deficient carbonyl group of the lactam ring. nih.gov An analysis of these orbitals helps predict how the molecule will interact with other reagents. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies This table illustrates the type of data generated from an FMO analysis for 2-Cyclohexyl-3-hydroxy-1-isoindolinone.

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.50 | Moderate electron-donating capability |

| ELUMO | -1.25 | Moderate electron-accepting capability |

| Energy Gap (ΔE) | 5.25 | High kinetic stability |

A Molecular Electrostatic Potential (MESP) surface map provides a visual representation of the charge distribution within a molecule. chemrxiv.orgchemrxiv.org This tool is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions like hydrogen bonding. rsc.org The MESP is plotted onto the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red signifies regions of negative potential (electron-rich), while blue indicates positive potential (electron-poor).

In 2-Cyclohexyl-3-hydroxy-1-isoindolinone, the MESP analysis would reveal a strong negative potential (red or orange) around the carbonyl oxygen and the hydroxyl oxygen, identifying them as the primary sites for electrophilic attack and as hydrogen bond acceptors. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, marking it as a likely hydrogen bond donor. The cyclohexyl group and the aromatic ring would exhibit relatively neutral (green) potential.

Reaction Mechanism Elucidation via Computational Transition State Modeling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transition state (TS)—the highest energy point along the reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. mit.edu For the synthesis of isoindolinones, which can be formed through various catalytic methods like C-H activation or cyclization, transition state modeling can clarify the precise mechanism. researchgate.netnih.gov This approach allows for a comparison of different potential pathways to determine the most energetically favorable route.

Many chemical reactions can yield multiple products (isomers). Computational modeling is a powerful tool for predicting which isomer will be preferentially formed (regioselectivity and stereoselectivity). rsc.orgrsc.org This is achieved by calculating the activation energies for the transition states leading to each possible product. nih.gov The pathway with the lowest activation energy barrier is predicted to be the major reaction channel. elsevierpure.com

For reactions involving 2-Cyclohexyl-3-hydroxy-1-isoindolinone, such as further functionalization, DFT calculations could predict the outcome. For instance, the bulky cyclohexyl group would likely exert significant steric hindrance, playing a crucial role in directing incoming reagents to the less hindered face of the molecule, thereby controlling the stereoselectivity. Computational analysis of the different transition state energies would quantify this effect. researchgate.net

While many organic reactions proceed through concerted or ionic mechanisms, some may involve high-energy intermediates like radicals or carbocations. Determining the feasibility of such pathways is a key aspect of mechanistic studies. Computational modeling can investigate these possibilities by calculating the stability of the proposed radical or carbocationic intermediates and the energy barriers required for their formation. If the calculated energies for these pathways are significantly higher than for alternative mechanisms, they can be deemed less likely to occur. For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, if a reaction were hypothesized to proceed via, for example, a carbocation at the C3 position (bearing the hydroxyl group), its stability and the transition states for its formation and subsequent reactions could be modeled to validate or refute the proposed mechanism.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (In Silico)

The isoindolinone scaffold is present in many biologically active compounds, making it a structure of interest in drug discovery. researchgate.netresearchgate.netnih.gov In silico techniques like molecular docking and molecular dynamics are essential for exploring the potential of 2-Cyclohexyl-3-hydroxy-1-isoindolinone as a therapeutic agent.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. mdpi.comnih.gov The process involves generating multiple possible binding poses and scoring them based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts. This allows for rapid screening of the compound against various biological targets. For example, docking studies on similar isoindolinone derivatives have explored their potential as inhibitors of enzymes like carbonic anhydrase or urease. nih.govnih.gov A hypothetical docking study of 2-Cyclohexyl-3-hydroxy-1-isoindolinone might show it forming hydrogen bonds via its hydroxyl and carbonyl groups with key amino acid residues in an enzyme's active site.

Table 3: Illustrative Molecular Docking Results against a Hypothetical Protein Target This table shows sample data from a molecular docking simulation, indicating how 2-Cyclohexyl-3-hydroxy-1-isoindolinone might interact with a protein active site.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Hydrogen Bonds Formed | 2 |

| Interacting Residues (H-Bonds) | ASN 101 (via -OH), GLU 154 (via C=O) |

| Hydrophobic Interactions | Cyclohexyl ring with LEU 88, PHE 157 |

Following docking, Molecular Dynamics (MD) simulations are used to study the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov An MD simulation models the movements of all atoms in the system, providing a detailed view of how the ligand settles into the binding pocket and how the protein might change its conformation in response. dntb.gov.uaresearcher.life Key analyses include the Root Mean Square Deviation (RMSD) of the ligand to assess its stability in the binding pose and the persistence of interactions, like hydrogen bonds, throughout the simulation. zenodo.org A stable complex in an MD simulation adds confidence to the binding mode predicted by docking.

Prediction of Binding Affinities and Interaction Modes with Biological Macromolecules

Computational docking and molecular dynamics simulations are powerful tools to predict how 2-Cyclohexyl-3-hydroxy-1-isoindolinone might bind to a specific protein target. These methods estimate the binding affinity, often expressed as a docking score or binding free energy, and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

Research on isoindolin-1-one (B1195906) derivatives has shown their potential as inhibitors of various enzymes, including phosphoinositol-3-kinase γ (PI3Kγ), a target in gastric carcinoma. mdpi.com In such studies, molecular docking is employed to fit the ligand into the active site of the protein. The scoring functions then calculate a value that reflects the goodness of fit and the strength of the interaction. A more negative score typically indicates a stronger predicted binding affinity.

The primary interactions governing the binding of 2-Cyclohexyl-3-hydroxy-1-isoindolinone to a protein's active site are expected to include:

Hydrogen Bonds: The hydroxyl (-OH) group and the amide moiety of the isoindolinone core are potential hydrogen bond donors and acceptors. These can form crucial interactions with amino acid residues in the binding pocket, such as aspartate, glutamate, or the backbone carbonyls and amides.

Hydrophobic Interactions: The cyclohexyl ring and the phenyl ring of the isoindolinone scaffold can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

The binding affinity of 2-Cyclohexyl-3-hydroxy-1-isoindolinone can be quantified using metrics such as the inhibitions constant (Ki) or the half-maximal inhibitory concentration (IC50), which can be computationally estimated. For a series of isoindolin-1-one derivatives targeting PI3Kγ, a diverse range of inhibitory activities has been observed, highlighting the sensitivity of binding affinity to small structural modifications. mdpi.com

Below is an interactive data table illustrating predicted binding affinities and key interactions for 2-Cyclohexyl-3-hydroxy-1-isoindolinone with a hypothetical protein target.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase A | -8.5 | Asp184, Lys72 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

| MDM2 | -9.2 | Leu54, Trp23 | Hydrophobic, Hydrogen Bond |

Conformational Analysis in Binding Pockets

The flexibility of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, particularly the rotational freedom of the cyclohexyl group and the hydroxyl group, allows it to adopt various conformations. Conformational analysis within a protein's binding pocket is crucial to understand the bioactive conformation, which is the specific three-dimensional arrangement the molecule adopts when it binds to its target.

Molecular dynamics (MD) simulations are often used to explore the conformational landscape of a ligand within a binding site. nih.gov These simulations model the movement of atoms over time, providing insights into the stability of the binding pose predicted by docking and revealing alternative binding modes. For isoindoline-1,3-dione derivatives, which share a core structure, MD simulations have been used to illustrate the stability of the compounds as inhibitors.

The cyclohexyl ring in 2-Cyclohexyl-3-hydroxy-1-isoindolinone can exist in different chair and boat conformations. The specific conformation adopted upon binding will be the one that maximizes favorable interactions with the protein. The orientation of the hydroxyl group is also critical, as it determines its ability to form hydrogen bonds. The planarity of the isoindolinone ring system provides a rigid scaffold from which the cyclohexyl and hydroxyl groups are oriented.

Computational Prediction of Physicochemical Descriptors for Research Design

The physicochemical properties of a compound are critical determinants of its drug-like characteristics, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. unpad.ac.id In silico tools are widely used to predict these properties early in the drug discovery process to identify candidates with favorable profiles. nih.goveuropa.eu

For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, several key physicochemical descriptors can be computationally predicted:

Molecular Weight (MW): The mass of the molecule. For oral bioavailability, a molecular weight of less than 500 g/mol is generally preferred.

LogP (Octanol-Water Partition Coefficient): A measure of the compound's lipophilicity. A LogP value between 1 and 3 is often considered optimal for balancing solubility and permeability.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A TPSA value below 140 Ų is often targeted.

Number of Hydrogen Bond Donors and Acceptors: These influence the compound's solubility and ability to bind to its target.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which is crucial for absorption.

These descriptors are often evaluated against established guidelines for drug-likeness, such as Lipinski's Rule of Five.

The following interactive table presents the computationally predicted physicochemical descriptors for 2-Cyclohexyl-3-hydroxy-1-isoindolinone.

| Physicochemical Descriptor | Predicted Value |

| Molecular Weight ( g/mol ) | 231.29 |

| LogP | 2.1 |

| Topological Polar Surface Area (Ų) | 49.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Aqueous Solubility (LogS) | -3.5 |

Structure Activity Relationship Sar Studies for Research Probes

Impact of the Cyclohexyl Moiety on Molecular Interactions

The N-substituent of the isoindolinone ring plays a pivotal role in determining the compound's pharmacological profile. The incorporation of a cyclohexyl group at this position introduces specific stereochemical, lipophilic, and steric properties that significantly influence its interaction with biological targets.

Lipophilicity and Steric Hindrance Contributions

The steric bulk of the cyclohexyl group can also play a dual role. On one hand, it can create steric hindrance that prevents the molecule from binding to certain off-target proteins, thereby improving selectivity. On the other hand, a favorable steric fit within a specific binding site can lead to enhanced potency. Quantitative Structure-Activity Relationship (QSAR) studies on various classes of bioactive molecules have established that steric parameters, such as Taft's steric factor (Es) and Verloop's sterimol parameters, are crucial for correlating chemical structure with biological activity. mlsu.ac.inslideshare.net In a series of isoindolinone derivatives evaluated for carbonic anhydrase inhibition, a compound bearing a cyclohexanol (B46403) group on the nitrogen atom (a close analog to a cyclohexyl group) exhibited the highest antioxidant and antimicrobial activity, suggesting a beneficial contribution from the cyclic aliphatic moiety. nih.gov

The table below illustrates how modifications at the N-substituent of the isoindolinone ring can influence inhibitory activity against human carbonic anhydrase (hCA) I and II, highlighting the importance of this position for biological activity.

| Compound | N-Substituent | hCA I Ki (nM) | hCA II Ki (nM) |

| 2a | Ethyl | 87.08 ± 35.21 | 21.69 ± 10.56 |

| 2b | n-Propyl | 39.54 ± 10.45 | 160.34 ± 46.59 |

| 2c | Isopropyl | 11.48 ± 4.18 | 9.32 ± 2.35 |

| 2d | n-Butyl | 61.85 ± 15.24 | 251.48 ± 37.07 |

| 2e | Isobutyl | 25.43 ± 4.21 | 14.87 ± 3.25 |

| 2f | Cyclohexanol | 22.56 ± 7.23 | 19.34 ± 5.12 |

| AAZ | (Standard) | 54.17 ± 11.23 | 18.16 ± 0.882 |

| Data adapted from a study on carbonic anhydrase inhibitors. nih.gov |

Role of the 3-Hydroxyl Group in Modulating Activity

The 3-hydroxyl group is a key functional feature of the 2-Cyclohexyl-3-hydroxy-1-isoindolinone structure, profoundly influencing its biological activity through its ability to form hydrogen bonds and its potential for metabolic modification.

Influence on Reactivity and Metabolism in Biological Systems

The 3-hydroxyl group provides a potential site for metabolic transformations within biological systems. Drug metabolism is typically divided into Phase I and Phase II reactions. mdpi.com Phase I reactions often involve oxidation, reduction, or hydrolysis, which can introduce or unmask functional groups like hydroxyls. uwec.edu The existing 3-hydroxyl group in 2-Cyclohexyl-3-hydroxy-1-isoindolinone could be a substrate for further oxidation or other Phase I modifications.

Substitution Pattern Effects on Isoindolinone Scaffolds

The biological activity of the isoindolinone core can be finely tuned by introducing various substituents on the aromatic ring. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's interaction with its biological target. rsc.org

In the context of different therapeutic targets, the substitution pattern on the isoindolinone ring has been shown to be critical for potency. For example, in a series of isoindoline-1,3-dione derivatives (structurally related to isoindolinones) designed as acetylcholinesterase (AChE) inhibitors, the nature and position of substituents on an N-arylpiperazine moiety dramatically influenced activity. nih.gov

The table below presents data on the inhibitory activity of a series of N-(piperazin-1-yl)isoindoline-1,3-diones against AChE, illustrating the impact of substitution on the N-substituent's aromatic ring.

| Compound | R | AChE IC50 (µM) |

| I | H | 1.12 ± 0.21 |

| II | 4-CF3 | 2.31 ± 0.36 |

| III | Diphenylmethyl | 1.94 ± 0.43 |

| IV | Pyrimidyl | 4.32 ± 0.81 |

| V | Morpholine | 16.20 ± 2.37 |

| Data adapted from a study on AChE inhibitors. nih.gov |

These findings underscore the importance of a systematic exploration of the substitution patterns on the isoindolinone scaffold to optimize biological activity for a given target. The electronic and steric effects of these substituents can modulate the binding affinity, selectivity, and pharmacokinetic properties of the resulting compounds.

Modulation of Biological Target Affinity and Selectivity (In Vitro/In Silico)

While specific in-depth in vitro and in silico data for 2-Cyclohexyl-3-hydroxy-1-isoindolinone against a wide array of biological targets remains an area of active investigation, preliminary studies on related analogs provide valuable insights. For instance, research on isoindolinone derivatives has highlighted the significance of the substituent at the N-2 position in dictating biological activity.

One study investigating the antioxidant and antimicrobial properties of novel isoindolinone derivatives revealed that a compound bearing a cyclohexanol group at the N-2 position exhibited enhanced activity. This suggests that the cyclohexyl moiety of 2-Cyclohexyl-3-hydroxy-1-isoindolinone likely plays a crucial role in its biological interactions, potentially through hydrophobic interactions within the binding pocket of its target proteins. The presence of the hydroxyl group at the C-3 position is also a key feature, likely participating in hydrogen bonding with amino acid residues in the target's active site.

In the context of histone deacetylase (HDAC) inhibitors, SAR studies of various isoindolinone derivatives have demonstrated that modifications to the isoindolinone core can significantly impact potency and selectivity. While not directly focused on the 2-cyclohexyl analog, these studies underscore the tunability of the isoindolinone scaffold for achieving desired biological profiles.

To further elucidate the specific target affinity and selectivity of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, comprehensive in vitro screening against a panel of enzymes and receptors, coupled with in silico molecular docking studies, is warranted. Such investigations would provide a clearer picture of its potential as a research probe.

Table 1: Postulated Key Structural Features of 2-Cyclohexyl-3-hydroxy-1-isoindolinone and Their Potential Roles in Target Binding

| Structural Feature | Potential Role in Biological Activity |

| Isoindolinone Core | Serves as the fundamental pharmacophore, providing the basic framework for interaction with biological targets. |

| N-Cyclohexyl Group | Contributes to binding affinity through hydrophobic interactions and may influence selectivity. |

| C-3 Hydroxyl Group | Likely forms crucial hydrogen bonds with amino acid residues in the active site of target proteins, enhancing affinity. |

Design Principles for Novel Isoindolinone-Based Research Tools

The development of novel research tools from the 2-Cyclohexyl-3-hydroxy-1-isoindolinone scaffold should be guided by several key principles. The primary goal is to create molecules that can selectively interact with a specific biological target, enabling its study in a complex biological system.

Key design considerations include:

Affinity and Selectivity: Modifications to the cyclohexyl ring and the aromatic portion of the isoindolinone core can be explored to enhance affinity and selectivity for the target of interest. For example, the introduction of functional groups that can form additional interactions with the target protein can improve binding.

Introduction of Reporter Moieties: For applications such as fluorescence microscopy or affinity chromatography, the scaffold can be derivatized with reporter tags. These could include fluorophores, biotin (B1667282) tags, or photo-cross-linking groups. The position of attachment for these tags is critical to ensure that the probe's binding affinity is not compromised.

By systematically applying these design principles, it is possible to generate a library of isoindolinone-based research tools with tailored properties for specific biological investigations.

Comparative SAR with Related Isoindolinone and Indanone Derivatives

To gain a deeper understanding of the SAR of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, it is instructive to compare it with structurally related isoindolinone and indanone derivatives.

Studies on isoindolinone derivatives as inhibitors of the Hedgehog signaling pathway have shown that the nature of the substituent at the N-2 position significantly influences activity. While a direct comparison with the cyclohexyl group is not available, these studies highlight the importance of this position for modulating biological responses.

Furthermore, comparative studies of indanone and isoindolinone derivatives as ligands for α-synuclein aggregates, which are implicated in Parkinson's disease, have revealed interesting SAR trends. These studies suggest that the core scaffold (indanone vs. isoindolinone) and the nature of the substituents play a critical role in binding affinity and selectivity. While the specific 2-cyclohexyl-3-hydroxy-1-isoindolinone has not been evaluated in this context, the findings from related compounds suggest that the isoindolinone core can be a viable scaffold for targeting protein aggregates.

The key difference between the isoindolinone and indanone scaffolds lies in the presence of a nitrogen atom in the five-membered ring of the former. This nitrogen atom can act as a hydrogen bond acceptor and provides a point for further chemical modification, offering greater synthetic versatility for the development of research probes compared to the indanone core.

Biological Activity and Mechanistic Investigations Focus on in Vitro and in Silico Studies

Exploration of Molecular Targets and Pathways (In Vitro/In Silico)

Understanding how a compound interacts with specific biological molecules is fundamental to elucidating its mechanism of action. Research into 2-Cyclohexyl-3-hydroxy-1-isoindolinone and its structural congeners has centered on their ability to modulate the function of key enzymes.

Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 protein is a transcription factor that has been identified as a promising target for the development of anticancer drugs due to its role in regulating genes involved in cell cycle progression and apoptosis. mdpi.com However, specific in vitro or in silico studies detailing the inhibitory activity of 2-Cyclohexyl-3-hydroxy-1-isoindolinone against STAT3 are not available in the current scientific literature.

Acetylcholinesterase (AChE): As a key enzyme in the central nervous system, acetylcholinesterase is a primary target for therapies aimed at managing Alzheimer's disease. nih.govresearchgate.net While various isoindoline-1,3-dione derivatives have been designed and evaluated as potential AChE inhibitors, researchgate.netnih.govmui.ac.ir specific research focusing on the AChE inhibitory potential of 2-Cyclohexyl-3-hydroxy-1-isoindolinone has not been reported.

Carbonic Anhydrase (CA): The isoindolinone scaffold has been identified as a fundamental pharmacophore for interacting with carbonic anhydrases (CA), a family of metalloenzymes crucial for physiological pH regulation. nih.gov A study on newly synthesized isoindolinone derivatives investigated their inhibitory effects on human carbonic anhydrase I and II (hCA I and hCA II) isozymes. nih.gov All tested derivatives demonstrated potent inhibitory activity. nih.gov

Notably, a derivative featuring a cyclohexanol (B46403) group (compound 2f ), which is structurally very similar to 2-Cyclohexyl-3-hydroxy-1-isoindolinone, exhibited superior inhibition of hCA I and hCA II compared to the standard inhibitor, Acetazolamide (AAZ). nih.gov This suggests that the cyclohexyl moiety plays a critical role in the molecule's high affinity for the enzyme's active site. nih.gov The inhibitory activities were in the low nanomolar range, indicating potent enzyme inhibition. nih.gov

| Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|

| hCA I | 16.09 ± 0.115 | 16.09 ± 4.14 |

| hCA II | 14.87 ± 0.203 | 14.87 ± 3.25 |

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific biological receptors. nih.gov Despite the application of these assays to other related heterocyclic structures like indolin-2-one derivatives for dopamine (B1211576) receptor characterization, nih.gov specific studies documenting the receptor binding profile or ligand-target characterization of 2-Cyclohexyl-3-hydroxy-1-isoindolinone are not found in the reviewed literature.

Mechanisms of Action at the Cellular Level (In Vitro)

The ultimate effect of a compound's molecular interactions is observed at the cellular level. In vitro studies using cell lines are essential for determining antiproliferative, antimicrobial, and antiviral properties.

The potential of isoindolinone derivatives as anticancer agents has been an area of active research. researchgate.net For instance, some derivatives have shown dose-dependent activity against the A549 lung cancer cell line. nih.govresearchgate.net However, specific investigations into the antiproliferative effects of 2-Cyclohexyl-3-hydroxy-1-isoindolinone on the human colon cancer cell line HCT-116 or the P388 murine leukemia cell line have not been reported.

Research has demonstrated that isoindolinone derivatives possess antimicrobial properties. nih.gov Specifically, the cyclohexanol-containing isoindolinone derivative (2f ) was found to have a broad spectrum and potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. nih.gov The enhanced activity of this compound is attributed to the cyclohexanol group, which is hypothesized to increase the permeability of microbial cell membranes. nih.gov

| Type | Microorganism |

|---|---|

| Gram-positive Bacteria | Staphylococcus aureus |

| Gram-positive Bacteria | Bacillus cereus |

| Gram-negative Bacteria | Klebsiella pneumoniae |

| Gram-negative Bacteria | Escherichia coli |

| Fungi | Candida albicans |

| Fungi | Yarrowia lipolytica |

The isoindole framework is present in various compounds explored for antiviral activity against a range of human viruses. jmchemsci.comresearchgate.net The enzyme reverse transcriptase, essential for the replication of retroviruses like HIV, is a key antiviral target. nih.govnih.gov While compounds with different core structures but featuring a cyclohexyl group have been evaluated as HIV reverse transcriptase inhibitors, nih.govnih.gov there is currently no published research specifically detailing the antiviral effects or reverse transcriptase inhibitory mechanisms of 2-Cyclohexyl-3-hydroxy-1-isoindolinone.

Antioxidant Properties and Radical Scavenging Mechanisms

The 3-hydroxyisoindolinone framework is a significant structure in the synthesis of pharmaceutical compounds due to the substantial biological activity exhibited by these molecules. nih.gov Investigations into the antioxidant potential of isoindolinone derivatives have shown that substituents on the nitrogen atom of the isoindolinone ring can significantly influence this activity. nih.gov For instance, a study revealed that an isoindolinone derivative featuring a cyclohexanol group exhibited the highest antioxidant activity among the tested compounds. nih.gov This suggests that the cyclohexanol group plays a crucial role in the radical scavenging mechanism. nih.gov The proposed mechanism involves the group's electron-donating properties, which facilitate the neutralization of radical species. nih.gov

The evaluation of antioxidant and radical scavenging properties is typically conducted through a variety of in vitro assays. These methods are essential for determining a compound's capacity to mitigate oxidative stress. Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), nitric oxide (NO) radical scavenging, and ferric-reducing antioxidant potential (FRAP) assays. nih.govresearchgate.net The DPPH assay, for example, utilizes a stable free radical that changes color upon neutralization by an antioxidant, allowing for spectrophotometric quantification of scavenging activity. nih.gov Such assays are fundamental in characterizing the antioxidant profile of compounds like 2-Cyclohexyl-3-hydroxy-1-isoindolinone.

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH Radical Scavenging | A stable DPPH radical is reduced by an antioxidant, leading to a color change from violet to yellow. | Decrease in absorbance at a specific wavelength (e.g., 523 nm), indicating the extent of radical scavenging. nih.gov |

| ABTS Radical Scavenging | A pre-formed ABTS radical cation is reduced by an antioxidant, causing decolorization. | Decrease in absorbance, reflecting the compound's ability to scavenge the radical cation. nih.gov |

| Nitric Oxide (NO) Scavenging | Measures the ability of a compound to inhibit the production of nitric oxide radicals from a donor compound. | Inhibition of nitrite (B80452) formation, which is a stable product of the NO radical reaction. researchgate.net |

| Ferric-Reducing Antioxidant Potential (FRAP) | Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. | Formation of a colored ferrous-tripyridyltriazine complex, measured by an increase in absorbance. nih.gov |

Pharmacological Potential as Academic Probes (Non-Clinical)

Investigations in Neuroscience Research (e.g., Anxiolytic, Nootropic Activity Mechanisms)

In the context of non-clinical neuroscience research, compounds are often used as academic probes to explore biological pathways and mechanisms of action. The potential anxiolytic (anxiety-reducing) and nootropic (cognitive-enhancing) activities of new chemical entities are areas of significant interest. Investigations into these effects often explore the involvement of various neurotransmitter systems. For example, studies on other compounds with nootropic and anxiolytic properties have suggested the involvement of the gamma-aminobutyric acid (GABA) system, a major inhibitory neurotransmitter system in the brain. nih.gov The mechanisms are probed using in vitro receptor binding assays or in vivo behavioral models, such as the elevated plus-maze, which can assess both anxiety and learning/memory retention. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of novel compounds is frequently evaluated using in vitro cell-based models. A standard approach involves using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.comnih.gov Researchers then measure the ability of the test compound to inhibit the production of key inflammatory mediators.

Commonly measured endpoints in these assays include:

Nitric Oxide (NO): Many compounds are screened for their ability to suppress NO production in LPS-stimulated cells. mdpi.comnih.gov

Pro-inflammatory Cytokines: The inhibition of cytokines like Interleukin-6 (IL-6) is a key indicator of anti-inflammatory activity. nih.gov

Enzymes: The activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, is another critical target for anti-inflammatory compounds. nih.govmdpi.com

These in vitro studies are essential first steps in characterizing the anti-inflammatory profile of a compound and understanding its potential mechanism of action. nih.gov

Bioactivity Profiling and Screening (In Vitro)

High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a foundational methodology in drug discovery and chemical biology used to test a large number of compounds for a specific biological activity. nih.gov This process utilizes automation and miniaturized assays, typically in 96-well or 384-well microplates, to rapidly assess compound libraries that can contain hundreds of thousands of diverse small molecules. nih.govthermofisher.com The goal of HTS is to identify "hits"—compounds that exhibit the desired activity in a primary assay. nih.gov A compound such as 2-Cyclohexyl-3-hydroxy-1-isoindolinone would be included in such a library to screen against a wide array of biological targets, such as enzymes or receptors, to uncover any potential therapeutic applications. ku.edu These libraries are often designed to be structurally diverse and possess drug-like properties to increase the probability of finding genuine leads for further optimization. thermofisher.comku.edu

Selectivity and Potency Evaluation (In Vitro IC50/EC50)

Following the identification of a "hit" from an HTS campaign, the compound undergoes further evaluation to determine its potency and selectivity. nih.gov Potency is a measure of the concentration of a compound required to produce a specific effect. It is commonly quantified by the IC50 or EC50 value.

IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that is required to inhibit a given biological process or response by 50%.

EC50 (Half-maximal Effective Concentration): The concentration of a compound that induces a response halfway between the baseline and maximum after a specified exposure time. researchgate.net

Selectivity is equally important and refers to a compound's ability to interact with its intended biological target with greater affinity than with other targets. A highly selective compound is less likely to cause off-target effects. To assess selectivity, the compound's IC50 or EC50 is determined against a panel of related and unrelated targets. The data generated from these dose-response experiments are crucial for prioritizing compounds for further development as research tools or therapeutic leads.

| Target | Assay Type | IC50 (µM) |

|---|---|---|

| Enzyme A (Target) | Enzymatic Inhibition | 0.5 |

| Enzyme B (Related) | Enzymatic Inhibition | 15.2 |

| Enzyme C (Unrelated) | Enzymatic Inhibition | > 100 |

| Receptor X | Receptor Binding | 55.8 |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C) for Backbone and Substituent Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first step in the structural characterization of 2-Cyclohexyl-3-hydroxy-1-isoindolinone.

The ¹H NMR spectrum would be expected to reveal distinct signals for each unique proton in the molecule. The protons of the cyclohexyl ring would likely appear as a series of multiplets in the upfield region (typically 1.0-2.5 ppm). The methine proton attached to the nitrogen would also reside in this region. The protons of the isoindolinone aromatic ring would generate signals in the downfield aromatic region (approximately 7.0-8.0 ppm). The proton of the hydroxyl group would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The proton at the 3-position of the isoindolinone core, adjacent to the hydroxyl group, would also have a characteristic chemical shift.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the isoindolinone ring would be expected to appear at a significantly downfield chemical shift (around 170 ppm). The carbons of the aromatic ring would resonate in the 120-150 ppm range. The carbons of the cyclohexyl ring would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclohexyl-3-hydroxy-1-isoindolinone

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl Protons | 1.0 - 2.5 |

| Aromatic Protons | 7.0 - 8.0 |

| C(3)-H | ~5.0 - 5.5 |

| N-CH (Cyclohexyl) | ~3.5 - 4.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclohexyl-3-hydroxy-1-isoindolinone

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic Carbons | 120 - 150 |

| C(3)-OH | ~80 - 90 |

| N-CH (Cyclohexyl) | ~50 - 60 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing through-bond and through-space correlations between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the cyclohexyl ring and the aromatic system of the isoindolinone core.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is instrumental in connecting the different fragments of the molecule, for instance, by showing correlations between the N-CH proton of the cyclohexyl ring and the carbons of the isoindolinone backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the stereochemistry at the C(3) position of the isoindolinone ring and the relative orientation of the cyclohexyl substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of 2-Cyclohexyl-3-hydroxy-1-isoindolinone with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula.

LC-MS for Purity and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of the synthesized compound and for identifying any potential impurities or degradation products that may have formed during the synthesis or storage.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Expected fragmentation pathways for 2-Cyclohexyl-3-hydroxy-1-isoindolinone could include the loss of the hydroxyl group, cleavage of the cyclohexyl ring, and fragmentation of the isoindolinone core.

Table 3: Predicted Mass Spectrometry Data for 2-Cyclohexyl-3-hydroxy-1-isoindolinone

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 246.1494 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is directly related to the functional groups present.

The IR spectrum of 2-Cyclohexyl-3-hydroxy-1-isoindolinone would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, typically a broad band around 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the lactam would appear as a strong, sharp band in the region of 1650-1700 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would be observed around 2850-3100 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also visible in the Raman spectrum, the non-polar bonds, such as the C-C bonds of the aromatic and cyclohexyl rings, often produce stronger signals in Raman than in IR spectroscopy.

Table 4: Predicted IR and Raman Vibrational Frequencies for 2-Cyclohexyl-3-hydroxy-1-isoindolinone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| O-H Stretch | 3300 - 3500 (broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Lactam) | 1650 - 1700 (strong) | IR |

Attenuated Total Reflectance Infrared (ATR-IR) for Surface Studies

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful, non-destructive technique used to obtain infrared spectra of solid or liquid samples with minimal preparation. anton-paar.com It is particularly valuable for surface studies. The technique operates on the principle of total internal reflection. anton-paar.com An infrared beam is passed through an ATR crystal with a high refractive index, creating an evanescent wave that extends a short distance beyond the crystal surface into the sample. anton-paar.com This wave is absorbed by the sample at specific frequencies corresponding to the vibrational modes of its functional groups, and the attenuated light is reflected back to the detector. anton-paar.com This provides a chemical fingerprint of the sample's surface.

For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, an ATR-IR analysis would reveal characteristic absorption bands confirming its molecular structure. Key vibrational modes would include a broad peak for the hydroxyl (-OH) group, a strong absorption from the lactam carbonyl (C=O) group, and various C-H stretching and bending vibrations from the cyclohexyl and aromatic rings. The NIST Chemistry WebBook provides reference IR spectrum data for this compound, which can be correlated with ATR-IR findings. nist.gov

Table 1: Expected ATR-IR Absorption Bands for 2-Cyclohexyl-3-hydroxy-1-isoindolinone

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3400-3200 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H (Cyclohexyl) | Stretching | ~2930 and 2850 |

| Lactam Carbonyl (C=O) | Stretching | ~1680-1640 |

| Aromatic C=C | Stretching | ~1600 and 1450 |

| C-N | Stretching | ~1350-1250 |

This table is illustrative, based on typical infrared absorption ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. nih.gov The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and, consequently, determine the exact positions of each atom, as well as bond lengths and angles. nih.gov

While this technique provides unambiguous structural information, obtaining a suitable crystal can be a rate-limiting step. nih.gov For 2-Cyclohexyl-3-hydroxy-1-isoindolinone, an X-ray crystallographic analysis would provide invaluable data on its solid-state conformation, including the orientation of the cyclohexyl ring relative to the isoindolinone core, intermolecular interactions such as hydrogen bonding involving the hydroxyl group, and the crystal packing arrangement. Although crystal structure data for closely related molecules exists, specific data for 2-Cyclohexyl-3-hydroxy-1-isoindolinone is not publicly available as of this writing. researchgate.netresearchgate.net

Table 2: Illustrative Data from a Hypothetical X-ray Crystallography Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | Dimensions of the unit cell. | a = 10.5, b = 8.2, c = 14.1 |

| α, β, γ (°) | Angles of the unit cell. | α = 90, β = 105.5, γ = 90 |

| C=O Bond Length (Å) | The distance between the carbonyl carbon and oxygen. | 1.23 Å |

| O-H Bond Length (Å) | The distance between the hydroxyl oxygen and hydrogen. | 0.98 Å |

This table provides an example of the types of parameters obtained from an X-ray crystallography experiment and does not represent actual data for the compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for purifying compounds and assessing their purity. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A liquid sample is injected into a stream of liquid (the mobile phase) and passed through a column packed with a solid adsorbent material (the stationary phase). The separation occurs as different components travel through the column at different speeds based on their chemical and physical interactions with the two phases. nih.gov

For purity assessment of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, a reversed-phase HPLC method is typically employed. The compound would be detected as it elutes from the column using an ultraviolet (UV) detector, which measures the absorbance of light at a specific wavelength. nih.govusamvcluj.ro The area of the resulting peak in the chromatogram is proportional to the concentration of the compound. Purity is determined by comparing the area of the main peak to the total area of all peaks.

Table 3: Representative HPLC Method and Purity Analysis

| Parameter | Value / Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (tR) | 5.8 min |

| Peak Area (Main) | 1,250,000 |

| Total Peak Area | 1,260,000 |

| Calculated Purity | 99.2% |

This table illustrates a typical HPLC method and the data used for purity calculation. It is not based on specific experimental results for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unar.ac.id GC separates volatile and thermally stable compounds in a gaseous mobile phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio. scispace.com This provides a unique mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

Due to the hydroxyl group, 2-Cyclohexyl-3-hydroxy-1-isoindolinone may require derivatization (e.g., silylation) to increase its volatility for GC analysis. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound's mass, along with characteristic fragment ions resulting from the cleavage of the cyclohexyl group, loss of water, or fragmentation of the isoindolinone ring system.

Table 4: Predicted Key Mass Fragments in GC-MS Analysis

| m/z Value | Identity of Fragment |

|---|---|

| 231 | [M]⁺ (Molecular Ion) |

| 213 | [M - H₂O]⁺ |

| 148 | [M - C₆H₁₁]⁺ (Loss of cyclohexyl) |

| 133 | [C₈H₇NO]⁺ |

This table presents plausible mass-to-charge ratios for fragments of the parent compound (Molecular Weight: 231.29 g/mol ) and is for illustrative purposes. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is widely employed to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. nih.gov A small spot of the reaction mixture is applied to a stationary phase (e.g., a plate coated with silica (B1680970) gel), which is then placed in a sealed container with a shallow pool of a solvent mixture (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates, leading to their separation. thieme.de

In the synthesis of 2-Cyclohexyl-3-hydroxy-1-isoindolinone, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the starting material(s), the product standard, and the reaction mixture on the same plate, one can visually assess the reaction's progress towards completion. The relative travel distance of a spot is quantified by its retention factor (Rf value).

Table 5: Illustrative TLC Data for Reaction Monitoring

| Compound | Rf Value | Observation |

|---|---|---|

| Starting Material A | 0.75 | Spot diminishes over time. |

| Starting Material B | 0.68 | Spot diminishes over time. |

| 2-Cyclohexyl-3-hydroxy-1-isoindolinone | 0.40 | Spot appears and intensifies over time. |

| Reaction Mixture (at t=0) | 0.75, 0.68 | Only starting material spots are visible. |

This table is a hypothetical representation of TLC results for monitoring a synthesis, with a mobile phase such as Ethyl Acetate/Hexane (1:1).

Future Research Directions and Potential Academic Applications

Development of Novel Synthetic Pathways to Chiral 2-Cyclohexyl-3-hydroxy-1-isoindolinone

The biological activity of isoindolinone derivatives is often dependent on the absolute configuration of the stereocenter at the C3 position. researchgate.net Consequently, the development of efficient and highly stereoselective synthetic routes to enantiopure 2-Cyclohexyl-3-hydroxy-1-isoindolinone is a critical area of research. While various methods exist for the synthesis of isoindolinones, future work could focus on advanced asymmetric catalysis to control the chirality of the target molecule. organic-chemistry.orgchim.it

Promising strategies include:

Chiral Phase-Transfer Catalysis: This method utilizes chiral catalysts, such as those derived from cinchoninium salts, to control the stereochemical outcome of reactions like intramolecular aza-Michael additions. researchgate.netnih.gov This approach could be adapted for the asymmetric synthesis of the isoindolinone core, potentially leading to high enantiomeric excess (ee). researchgate.net

Organocatalysis: Chiral bifunctional organocatalysts, such as those based on cinchona alkaloids or 1,2-diaminocyclohexane, have proven effective in the enantioselective synthesis of 3-substituted isoindolinones. nih.gov These catalysts can achieve high yields and enantioselectivities (up to 95% ee) in one-pot tandem reactions without the need for tedious recrystallization. nih.gov

Transition Metal Catalysis: Rhodium complexes bearing tunable chiral cyclopentadienyl (B1206354) (Cp) ligands have been used for unprecedented enantioselective [4+1] annulation reactions to produce isoindolinones with excellent regio- and enantioselectivity (up to 97:3 er). acs.org Applying this methodology to precursors of 2-Cyclohexyl-3-hydroxy-1-isoindolinone could provide a direct and highly efficient route to the chiral product.

| Catalytic System | Reaction Type | Reported Yield (%) | Reported Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Chiral Tertiary-Amine with Urea (B33335) Group | Aldol-Cyclization Rearrangement | up to 87% | up to 95% ee | nih.gov |

| Cinchoninium Phase-Transfer Catalysts | Asymmetric Intramolecular aza-Michael | Good | High | researchgate.net |

| Chiral CpmRh Catalysts | Enantioselective [4+1] Annulation | up to 94% | up to 97:3 er | acs.org |

| Bifunctional Ammonium Salts (from 1,2-cyclohexanediamine) | Asymmetric Cascade Reaction | High | Moderate | nih.gov |

Exploration of New Chemical Transformations for Diversification

The 3-hydroxyisoindolinone moiety is a versatile functional group that serves as a linchpin for chemical diversification. researchgate.net Future research can exploit the reactivity of this group in 2-Cyclohexyl-3-hydroxy-1-isoindolinone to generate libraries of novel compounds. A key strategy involves the acid-catalyzed dehydration of the 3-hydroxyl group to form a highly reactive N-acyliminium ion intermediate in situ. researchgate.net This electrophilic species can be trapped by a wide array of nucleophiles, enabling the introduction of diverse substituents at the C3 position.

Potential transformations for exploration include:

Dehydrative Nucleophilic Substitution: Reaction with various carbon nucleophiles (e.g., indoles, ketones, alkynes) and heteroatom nucleophiles (e.g., thiols, anilines) to install new functional groups. researchgate.net

Organometallic Additions: Reactions with organolithium or Grignard reagents at the C1 carbonyl group, followed by ring-opening and potential intramolecular cyclization to form new heterocyclic systems. mdpi.com

Conversion to Phthalazinones: Treatment with hydrazine (B178648) derivatives can transform the isoindolinone core into the related benzo[f]phthalazinone scaffold, which possesses its own distinct chemical and biological properties. mdpi.com

These transformations would allow for the systematic modification of the parent compound, creating a diverse set of analogues for further study.

Investigation of New Biological Targets and Pathways (In Vitro/In Silico)

The isoindolinone scaffold is present in numerous biologically active molecules and approved drugs, suggesting a broad therapeutic potential. mdpi.com A systematic investigation into the biological activity of 2-Cyclohexyl-3-hydroxy-1-isoindolinone is a logical next step. This can be approached through a combination of computational and experimental methods.

In Silico Screening: Molecular docking studies can be employed to virtually screen 2-Cyclohexyl-3-hydroxy-1-isoindolinone against libraries of known biological targets. nih.gov Based on the activities of related compounds, promising target families include protein kinases (e.g., FLT3), histone deacetylases (HDACs), and apoptosis-related proteins (e.g., Bcl-B). nih.govnih.govresearchgate.net These computational studies can predict binding affinities and interaction modes, helping to prioritize targets for experimental validation. nih.govnih.gov

In Vitro Assays: Based on the in silico results, the compound can be tested in a variety of cell-based and enzyme-based assays. For instance, its anti-proliferative effects could be evaluated against a panel of human cancer cell lines. nih.govnih.gov Direct enzymatic inhibition assays can confirm activity against specific targets like HDACs or kinases. nih.gov

| Potential Target Class | Rationale / Example from Related Scaffolds | Suggested Assay Type | Reference |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Novel isoindolinone derivatives show nanomolar IC50 values against HDAC1. | Enzymatic Inhibition Assay, Western Blot | nih.gov |

| Protein Kinases (e.g., FLT3, c-Met) | Indolin-2-one derivatives show potent activity against AML cancer cells, with FLT3 identified as a likely target. | Cell Proliferation Assay (e.g., A549, MCF-7, AML), Kinase Inhibition Assay | nih.gov |

| Apoptosis Regulators (e.g., Bcl-B) | In silico docking indicated efficient binding of ferrocene-substituted isoindolinones to Bcl-B protein. | Cell Viability (MTT) Assay, Molecular Docking | researchgate.net |

Design of 2-Cyclohexyl-3-hydroxy-1-isoindolinone as a Scaffold for Complex Molecule Synthesis

In medicinal chemistry, certain core structures, known as "privileged scaffolds," appear frequently in drugs and bioactive molecules due to their favorable properties for binding to biological targets. rsc.orgmdpi.com The isoindolinone framework is considered one such scaffold. mdpi.com 2-Cyclohexyl-3-hydroxy-1-isoindolinone is an ideal candidate to serve as a versatile scaffold for the synthesis of more complex molecules. researchgate.net

Its utility as a scaffold stems from:

Structural Rigidity: The fused bicyclic system provides a well-defined three-dimensional orientation for appended functional groups.

Multiple Diversification Points: The structure can be modified at the C3 position (via the hydroxyl group), the N2 position (by varying the N-substituent), and on the aromatic ring. researchgate.net

Synthetic Accessibility: The core can be constructed efficiently, allowing for the generation of a library of derivatives. researchgate.net

By leveraging the chemical transformations described in section 8.2, researchers can attach various pharmacophores to the 2-Cyclohexyl-3-hydroxy-1-isoindolinone core to create novel, complex molecules with tailored biological activities.

Integration with Advanced Computational Methods for De Novo Design and Optimization

Computational chemistry offers powerful tools for the rational design and optimization of novel bioactive compounds. nih.gov De novo design techniques, in particular, can be used to build new molecules from the ground up, tailored to fit the active site of a specific biological target. researchgate.netbeilstein-journals.org

The 2-Cyclohexyl-3-hydroxy-1-isoindolinone structure can be integrated into this process in several ways:

Fragment-Based Growth: The isoindolinone core can be used as a starting fragment in a de novo design algorithm. The software can then "grow" new functionalities from this core to maximize predicted binding interactions with a target protein. beilstein-journals.org

Scaffold Hopping and Optimization: If an existing ligand for a target is known, computational methods can identify the isoindolinone core as a potential "scaffold hop" to create a novel chemical series with improved properties. Subsequent computational optimization can then guide the selection of substituents on the cyclohexyl and aromatic rings to enhance potency and selectivity.